

Infrared Spectroscopy of 7-methyl-1,3-benzothiazol-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Benzothiazolamine, 7-methyl-
(9CI)

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Abstract

This technical guide provides a comprehensive overview of the anticipated infrared (IR) spectroscopic features of 7-methyl-1,3-benzothiazol-5-amine. Due to the absence of specific experimental data for this compound in the available scientific literature, this document synthesizes information from studies on structurally related benzothiazole derivatives to predict its characteristic vibrational modes. The guide is intended for researchers, scientists, and drug development professionals working with benzothiazole compounds. It covers the expected spectral regions for key functional groups, a generalized experimental protocol for acquiring IR spectra of solid samples, and a logical workflow for the spectral analysis of novel benzothiazole derivatives.

Introduction

7-methyl-1,3-benzothiazol-5-amine belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.^{[1][2][3]} Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules, providing valuable information about their functional groups and bonding arrangements. This guide aims to provide a detailed theoretical framework for the interpretation of the IR spectrum of 7-methyl-1,3-benzothiazol-5-amine by drawing parallels with the known spectral data of similar compounds.

Molecular Structure:

A simplified representation of the 7-methyl-1,3-benzothiazol-5-amine structure.

Predicted Infrared Spectral Data

The infrared spectrum of 7-methyl-1,3-benzothiazol-5-amine is expected to exhibit characteristic absorption bands corresponding to the vibrations of its primary functional groups: the amino (-NH₂), methyl (-CH₃), and the benzothiazole ring system. The following table summarizes the predicted vibrational modes and their expected frequency ranges based on data from related benzothiazole derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Vibrational Mode	Functional Group	**Expected Wavenumber (cm ⁻¹) **	Intensity
N-H Stretching	Primary Amine (-NH ₂)	3500 - 3300	Medium - Strong
C-H Stretching (Aromatic)	Benzothiazole Ring	3100 - 3000	Medium - Weak
C-H Stretching (Aliphatic)	Methyl Group (-CH ₃)	2975 - 2850	Medium
C=N Stretching	Thiazole Ring	1640 - 1550	Medium - Strong
C=C Stretching	Benzene Ring	1600 - 1450	Medium - Strong
N-H Bending (Scissoring)	Primary Amine (-NH ₂)	1650 - 1580	Medium
C-H Bending (Aliphatic)	Methyl Group (-CH ₃)	1470 - 1370	Medium
C-N Stretching	Aromatic Amine	1340 - 1250	Strong
C-S Stretching	Thiazole Ring	700 - 600	Weak
C-H Bending (Out-of-plane)	Benzene Ring	900 - 675	Strong

Interpretation of Key Spectral Features

- **Amino (-NH₂) Group:** The primary amine group is expected to show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A medium intensity scissoring vibration is also anticipated around 1650-1580 cm⁻¹.
- **Methyl (-CH₃) Group:** The presence of the methyl group will be indicated by C-H stretching vibrations in the 2975-2850 cm⁻¹ range and C-H bending vibrations between 1470 cm⁻¹ and 1370 cm⁻¹.
- **Benzothiazole Ring System:** The fused ring system will give rise to a series of complex vibrations. Aromatic C-H stretching bands are expected between 3100 and 3000 cm⁻¹. The C=N stretching of the thiazole ring typically appears as a strong band in the 1640-1550 cm⁻¹ region. Aromatic C=C stretching vibrations will result in multiple bands in the 1600-1450 cm⁻¹ range. The C-S stretching vibration is generally weak and appears in the fingerprint region (700-600 cm⁻¹). Strong out-of-plane C-H bending vibrations between 900 and 675 cm⁻¹ can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for Infrared Spectroscopy

The following provides a general methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample, such as 7-methyl-1,3-benzothiazol-5-amine.

4.1. Instrumentation:

- A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable detector (e.g., deuterated triglycine sulfate - DTGS).

4.2. Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.

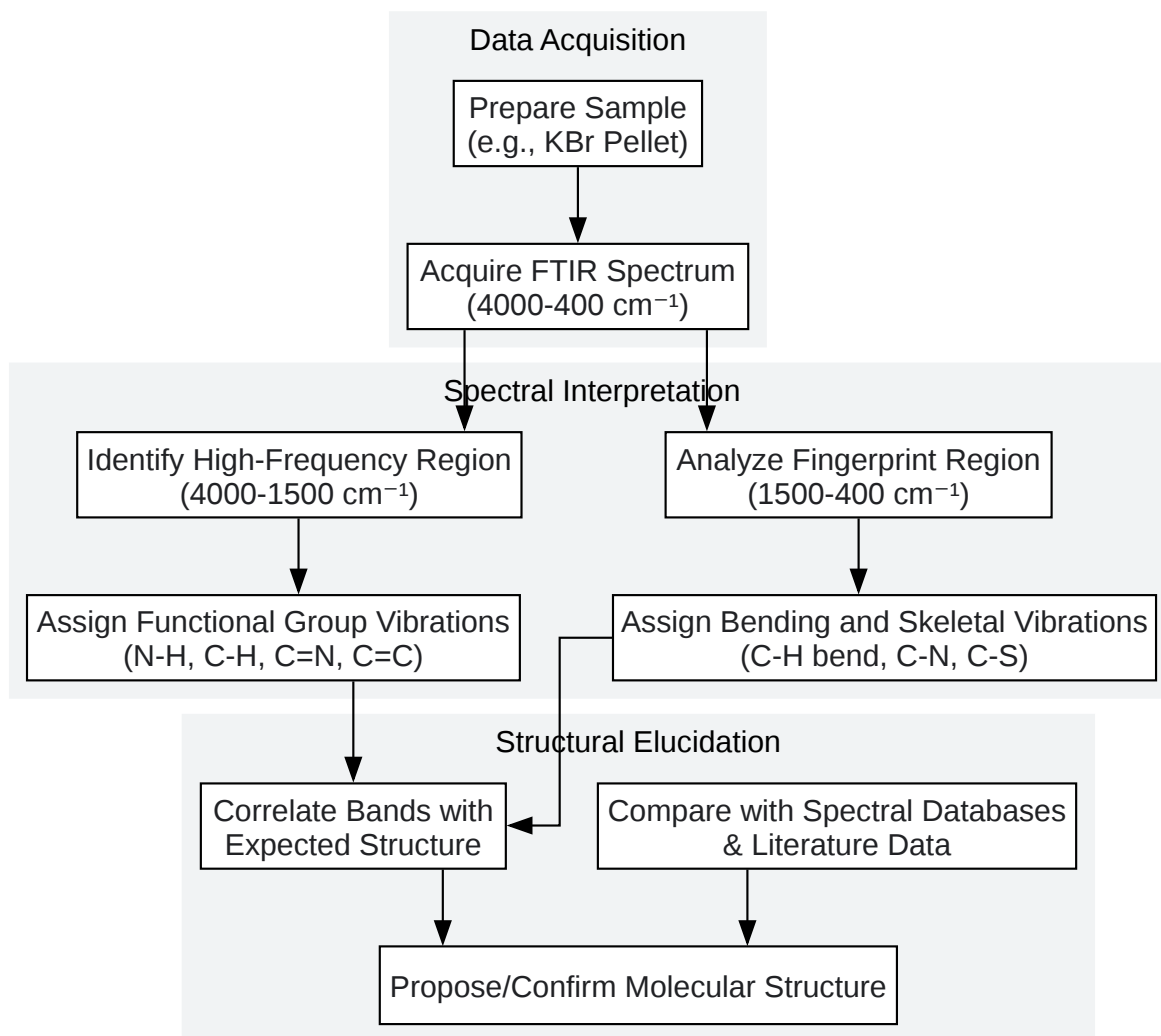
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

4.3. Data Acquisition:

- Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
- Place the sample holder with the KBr pellet into the spectrometer's sample beam.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Process the raw data by performing a background subtraction and converting the interferogram to a spectrum via Fourier transformation.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of an unknown benzothiazole derivative's IR spectrum.



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Caption: Logical workflow for the analysis of a novel benzothiazole derivative's IR spectrum.

Conclusion

While direct experimental data for the infrared spectrum of 7-methyl-1,3-benzothiazol-5-amine is not currently available, a predictive analysis based on the known spectral characteristics of related benzothiazole compounds provides a robust framework for its anticipated vibrational

modes. The key identifying features are expected to be the N-H stretches of the primary amine, the C-H vibrations of the methyl group, and the characteristic stretching and bending modes of the benzothiazole ring system. The experimental protocol and logical workflow provided in this guide offer a practical approach for the acquisition and interpretation of the IR spectrum for this and other novel benzothiazole derivatives. Further empirical studies are warranted to validate these theoretical predictions.

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